molecular formula C9H9ClF3NO B1416038 {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine CAS No. 2229280-88-8

{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine

Cat. No. B1416038
M. Wt: 239.62 g/mol
InChI Key: GIMRYSSDTHQZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine” is a chemical compound with the empirical formula C7H5ClF3NO . It’s a part of a class of compounds known as trifluoromethoxylated compounds, which are important in pharmaceuticals, agrochemicals, and material sciences .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Azetidine-2-one Derivatives : This compound has been utilized in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating its role in the formation of compounds with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014).

  • Metal Ion Affinities and Fluorescence Properties : Research has explored the metal complexes of derivatives of this compound, revealing its significance in forming hydrophobic cavities for small molecules, with implications in fluorescence and binding properties (Liang et al., 2009).

  • Carbomethoxylating Reactivity : The compound's reactivity has been investigated for carbomethoxylating aromatic amines, highlighting its potential in chemical synthesis processes (Distaso & Quaranta, 2004).

  • Synthesis of Furo[3,2-c]pyridine Derivatives : Its use in the synthesis of furo[3,2-c]pyridine derivatives showcases its versatility in organic synthesis (Bradiaková et al., 2009).

Analytical and Detection Applications

  • Optical Detection of Amines : The compound has been modified to create chlorophyll derivatives for the optical detection of amines, indicating its utility in analytical chemistry (Tamiaki et al., 2013).

  • Synthesis and Reactions of Silanes : Research on its role in the synthesis and reactions of silanes containing triflate groups expands its application to organometallic chemistry (Matyjaszewski & Chen, 1988).

Biochemical and Pharmacological Research

  • Monoamine Oxidase-B Inactivators : It has been investigated in the transformation of reversible monoamine oxidase-B inactivators into irreversible inactivators, pertinent to biochemical and pharmacological studies (Ding & Silverman, 1993).

  • Corrosion Inhibitors : The compound's derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel, showing its potential in materials science (Boughoues et al., 2020).

  • Chelating Ligands for Group 13 Metals : Its derivatives have been utilized in the design and synthesis of hexadentate tripodal amine phenol ligand complexes, important in coordination chemistry (Liu et al., 1993).

Future Directions

The future directions for “{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine” and similar compounds are promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

1-[3-chloro-4-(trifluoromethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c1-14-5-6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRYSSDTHQZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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